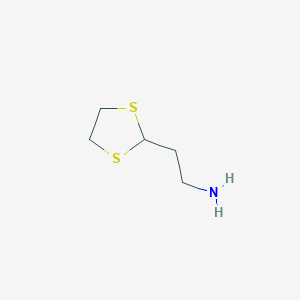

2-(1,3-Dithiolan-2-yl)ethan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(1,3-Dithiolan-2-yl)ethan-1-amine is a chemical compound with the molecular formula C5H11NS2 . It is a building block that can be used in various chemical reactions .

Synthesis Analysis

1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . A study also mentioned the cyclization of 1,2-hydroxythiocyanates with N-substituted 1,3-oxathiolan-2-imines for preparing thioalditol derivatives from d-mannitol .Molecular Structure Analysis

The molecular weight of 2-(1,3-Dithiolan-2-yl)ethan-1-amine is 149.28 . The molecular structure consists of a 1,3-dithiolane ring attached to an ethan-1-amine group .Chemical Reactions Analysis

1,3-Dithiolanes can undergo various chemical reactions. They can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Removal of a dithiane protection group often requires harsh conditions and is usually performed in the late synthetic stage .Aplicaciones Científicas De Investigación

Synthesis of 1,3-Dithiolan-2-imine Derivatives

The compound is used in the synthesis of 1,3-Dithiolan-2-imine derivatives from d-Mannitol . The reaction of (4S,5S,6S,7S)-4,7-bis[(cyanosulfanyl)methyl]-5,6-dibenzoyloxy-1,3-dioxepane with adamantan-1-ol in sulfuric acid gave (1S,2S)-1,2-bis[(5S)-2-(adamantan-ylimino)-1,3-oxathiolan-5-yl]ethane-1,2-diyl dibenzoate .

Use in New Drug Design

Thiosugars and their derivatives, such as thioalditols, are used in new drug design . The presence of a sulfur atom in the molecule slows down reactions of monosaccharides, which allows their use as inhibitors of enzymes such as glycosylases .

Synthesis of Nitromethene Compounds

1,3-Dithiolane-containing nitromethene derivatives, as candidates for screening as neonicotinoid insecticides, were synthesized by reaction of compound (4) with 1,2-ethanedithiol .

Insecticidal Activity

Preliminary bioassays indicated that most of the compounds had moderate insecticidal activity against Aphis craccivora . The relationship between molecular structure and biological activity is discussed .

Synthesis of 2-ylidene-1,3-dithiolanes

Convenient procedures have been developed for the synthesis of 2-(1,3-dithiolan-2-ylidene)-malononitriles and 2-cyano-2-(1,3-dithiolan-2-ylidene)acetamides from disodium alk-1-ene-1,1-dithiolates and 1,2-dichloroalkanes .

Use in Neonicotinoid Insecticides

The compound is used in the design and synthesis of a series of new pesticide-like compounds containing the 1,3-dithiolane ring . These compounds have many molecular features in common with neonicotinoid insecticides .

Safety and Hazards

Propiedades

IUPAC Name |

2-(1,3-dithiolan-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS2/c6-2-1-5-7-3-4-8-5/h5H,1-4,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJHWKQEVUWJII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S1)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2638069.png)

![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2638074.png)

![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2638075.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2638078.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(m-tolyl)acetamide](/img/no-structure.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2638084.png)

![N-(2-ethylphenyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2638085.png)

![7-(9H-Fluoren-9-ylmethoxycarbonyl)-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B2638087.png)

![N-(4-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2638090.png)